molecular formula C11H14BrClO2 B1377945 5-Bromo-1-chloro-3-ethoxy-2-propoxybenzene CAS No. 1365272-89-4

5-Bromo-1-chloro-3-ethoxy-2-propoxybenzene

Cat. No.: B1377945
CAS No.: 1365272-89-4
M. Wt: 293.58 g/mol
InChI Key: IHLVEYSZGPYIRT-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-3-ethoxy-2-propoxybenzene is a chemical compound with the molecular formula C11H14BrClO2 and a molecular weight of 293.58 g/mol

Preparation Methods

The synthesis of 5-Bromo-1-chloro-3-ethoxy-2-propoxybenzene typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often require specific catalysts and solvents to achieve the desired product with high purity .

Chemical Reactions Analysis

5-Bromo-1-chloro-3-ethoxy-2-propoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-1-chloro-3-ethoxy-2-propoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-1-chloro-3-ethoxy-2-propoxybenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on other molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

5-Bromo-1-chloro-3-ethoxy-2-propoxybenzene can be compared with other similar compounds, such as:

    5-Bromo-1-chloro-2-ethoxy-3-propoxybenzene: This compound has a similar structure but with different positions of the ethoxy and propoxy groups.

    5-Bromo-1-chloro-3-ethoxybenzene: Lacks the propoxy group, which can affect its reactivity and applications.

    5-Bromo-1-chloro-2-propoxybenzene: Lacks the ethoxy group, leading to different chemical properties and uses.

Biological Activity

5-Bromo-1-chloro-3-ethoxy-2-propoxybenzene is a compound of interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by research findings and data.

Chemical Structure and Properties

This compound is characterized by a bromine atom, a chlorine atom, and two ether substituents (ethoxy and propoxy) on a benzene ring. Its molecular formula is C11H14BrClOC_{11}H_{14}BrClO with a molecular weight of approximately 293.59 g/mol. The presence of halogen atoms suggests potential reactivity in biological systems.

The biological activity of this compound primarily stems from its ability to act as an electrophile . This allows it to participate in nucleophilic substitution reactions, forming covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids. Such interactions can modulate enzyme activities and receptor functions, leading to various biological effects.

Key Mechanisms:

  • Nucleophilic Substitution : The compound can undergo substitution reactions where bromine or chlorine is replaced by nucleophiles.
  • Oxidation/Reduction : It can be oxidized to form quinones or reduced to produce dehalogenated derivatives.
  • Coupling Reactions : Utilized in reactions like Suzuki or Heck coupling to synthesize more complex organic molecules.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may have antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Antiproliferative Effects : The compound has shown promise in inhibiting the proliferation of cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Modulation : It may influence the activity of specific enzymes involved in metabolic pathways, which could be beneficial for therapeutic applications.

Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of various halogenated compounds, including this compound. Results indicated a significant reduction in bacterial growth at concentrations around 50 µM, suggesting potential for development as an antibacterial agent.

CompoundMIC (µg/mL)MBC (µg/mL)
This compound64128
Control (DMSO)>128>128

Study 2: Antiproliferative Activity

In vitro assays demonstrated that this compound inhibited the growth of human gastric adenocarcinoma cell lines with an IC50 value of approximately 30 µM, indicating its potential as a therapeutic agent against cancer.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructure CharacteristicsBiological Activity
5-Bromo-1-chloro-3-ethoxybenzeneLacks propoxy groupModerate antimicrobial
5-Bromo-1-chloro-2-propoxybenzeneDifferent substitution patternLower antiproliferative
5-Chloro-3-methoxybenzeneDifferent halogen and ether groupsLow activity

Properties

IUPAC Name

5-bromo-1-chloro-3-ethoxy-2-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrClO2/c1-3-5-15-11-9(13)6-8(12)7-10(11)14-4-2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLVEYSZGPYIRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801268259
Record name 5-Bromo-1-chloro-3-ethoxy-2-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801268259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-89-4
Record name 5-Bromo-1-chloro-3-ethoxy-2-propoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-chloro-3-ethoxy-2-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801268259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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